
1-Amino-1H-pyrrole-2-carboxamide
Overview
Description
1-Amino-1H-pyrrole-2-carboxamide (CAS 159326-69-9) is a heterocyclic compound featuring a pyrrole core substituted with an amino group at the 1-position and a carboxamide group at the 2-position. Its molecular formula is C₅H₅N₃O, and it serves as a critical intermediate in synthesizing biologically active pyrrolo[2,1-f][1,2,4]triazines, which are pivotal in antiviral and kinase-inhibiting drug development . The compound is synthesized via chlorination of 3-chloro-1H-pyrrole-2-carboxylic acid using the Vilsmeier reagent, followed by amination to yield the carboxamide derivative in high efficiency . Its structural simplicity and functional group versatility make it a cornerstone in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1H-pyrrole-2-carboxamide can be synthesized through several synthetic routes. One common method involves the condensation of glucosamine hydrochloride with sodium pyruvate in the presence of sodium carbonate, followed by cyclization to form the pyrrole ring . Another method includes the use of 2,4,4-trimethoxybutan-1-amine, which undergoes condensation with carboxylic acids followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated route search and optimization techniques can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 5-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
1-Amino-1H-pyrrole-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-Amino-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Reactivity
1-Amino-1H-pyrrole-2-carboxamide is distinguished by its dual functionalization (amino and carboxamide groups), enabling diverse reactivity. Key comparisons include:
The amino group in this compound enhances nucleophilicity, facilitating coupling reactions with proline isosteres or amidines, as seen in the synthesis of pyrrolo-triazines . In contrast, non-amino derivatives like 1H-pyrrole-2-carboxamide are less reactive in cyclization reactions .
Key Research Findings
- Catalytic Efficiency: CuCl₂·2H₂O/NaOAc/DMSO systems optimize reactions involving this compound, achieving yields >85% in triazinone synthesis .
- Polymorphism: Unlike 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, which exhibits multiple polymorphic forms with identical bond lengths, this compound’s structure remains consistent across synthetic conditions .
Biological Activity
1-Amino-1H-pyrrole-2-carboxamide (also known as pyrrole-2-carboxamide) is a synthetic compound that has attracted attention due to its diverse biological activities. This article will explore its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of 178.6 g/mol. It is typically found in a white crystalline powder form and is soluble in water. The compound features a carboxamide group, which is crucial for its biological activity, particularly in forming hydrogen bonds with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins through hydrogen bonding. This interaction can inhibit the activity of enzymes involved in critical biological processes, leading to various pharmacological effects:
- Antiviral Activity : Compounds containing the pyrrole-2-carboxamide structure have shown promising antiviral properties, particularly against viruses like hepatitis C and norovirus .
- Anticancer Properties : Research indicates that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
- Antimicrobial Activity : The compound exhibits significant antimicrobial effects, making it a candidate for developing new antibiotics .
Antiviral Activity
A study highlighted the design and synthesis of pyrrole-2-carboxamides that demonstrated potent anti-tuberculosis (TB) activity with minimal cytotoxicity. One compound showed a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis (Mtb) .
Anticancer Activity
The pyrrole-2-carboxamide scaffold has been explored for its anticancer potential. For example, certain derivatives have been identified as dual inhibitors of c-Met/VEGFR-2, showing efficacy in slowing the proliferation of human colon tumor cell lines .
Antimicrobial Activity
Pyrrolomycins, derivatives related to this compound, have been characterized by their potent antimicrobial and antibiofilm properties. These compounds have shown effectiveness against various bacterial strains .
Table 1: Summary of Biological Activities
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, often utilizing copper-catalyzed reactions to enhance yield and purity. Structural modifications can significantly influence biological activity; for instance, substituents on the pyrrole ring have been shown to enhance anti-TB activity dramatically .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Amino-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via multi-step protocols involving pyrrole ring functionalization. For example, carboxamide derivatives are often prepared by coupling pyrrole-2-carboxylic acid derivatives with amines using activating agents like EDCI/HOBt . Optimization involves adjusting solvent systems (e.g., DMF or THF), temperature (typically 0–25°C), and stoichiometry. Evidence from pyrrole-2-carboxamide syntheses shows yields improve with anhydrous conditions and inert atmospheres (e.g., N₂) to prevent hydrolysis . Retrosynthetic tools (e.g., AI-powered route prediction in ) can identify efficient pathways, such as leveraging brominated intermediates for regioselective amidation .
Q. How can the crystal structure of this compound derivatives be resolved, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol/ethyl acetate mixtures) . Data collection requires a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). For refinement, SHELXL ( ) is widely used due to its robustness in handling anisotropic displacement parameters and hydrogen bonding networks. Key steps include:
- Assigning anisotropic thermal parameters to non-H atoms.
- Modeling hydrogen bonds (e.g., N–H⋯O interactions) using geometric constraints .
- Validating with R-factors (< 0.05 for high-quality data) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H NMR confirms substitution patterns on the pyrrole ring. The amino proton (NH₂) typically appears as a broad singlet at δ 5.5–6.5 ppm, while the carboxamide carbonyl resonates at δ 165–170 ppm in ¹³C NMR .
- FT-IR : Stretching vibrations for C=O (1640–1680 cm⁻¹) and N–H (3300–3500 cm⁻¹) validate the carboxamide group .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) with deviations < 5 ppm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial efficacy of this compound derivatives?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents at the 4-position of the pyrrole ring (e.g., halogens, aryl groups) to modulate lipophilicity and electronic effects .
- Biological Assays : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-negative/-positive strains (e.g., E. coli, S. aureus) using broth dilution methods. For example, 4-phenyl derivatives showed MIC values of 6.05–6.25 µg/mL, indicating enhanced activity via π-π stacking with bacterial enzymes .
- Computational Modeling : Dock derivatives into target enzymes (e.g., DNA gyrase) using AutoDock Vina to predict binding affinities. Correlate with experimental IC₅₀ values .
Q. What strategies resolve contradictions in crystallographic data, such as polymorphic forms or disordered hydrogen-bonding networks?
- Methodological Answer :
- Polymorph Screening : Use solvent variation (polar vs. non-polar) and temperature gradients to isolate different forms. For example, 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide exhibits two monoclinic polymorphs with distinct hydrogen-bonding motifs .
- Disorder Modeling : In SHELXL, apply PART and SUMP instructions to refine disordered atoms. Use restraints (e.g., SIMU, DELU) to stabilize geometry .
- Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry and RIGU to validate hydrogen bonds .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to compute frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (< 5 eV) suggests high reactivity toward electrophiles .
- Retrosynthetic Analysis : Tools like Pistachio () leverage reaction databases to propose feasible routes, such as Suzuki-Miyaura coupling for aryl functionalization.
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., amine deprotonation in coupling reactions) .
Properties
IUPAC Name |
1-aminopyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(9)4-2-1-3-8(4)7/h1-3H,7H2,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHLTDFUEACLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439504 | |
Record name | 1-Amino-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159326-69-9 | |
Record name | 1-Amino-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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